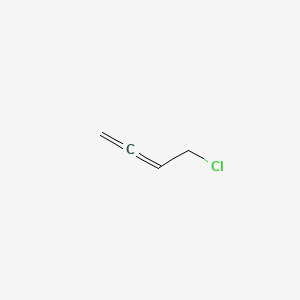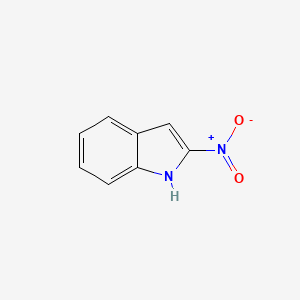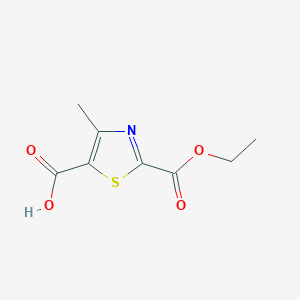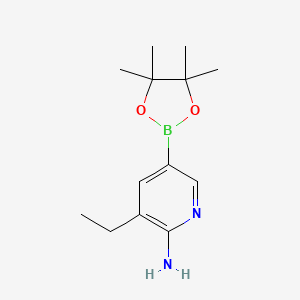
6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Overview
Description
6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (6-Methyl-DHP) is a naturally occurring compound that is found in numerous plants and is used in a variety of scientific research applications. 6-Methyl-DHP is a potent inhibitor of a number of enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. It has also been found to have anti-inflammatory, antioxidant, and anti-tumor effects, making it a promising compound for further research.
Scientific Research Applications
6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been used in a number of scientific research applications. It has been found to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and thromboxanes. It has also been found to be a potent inhibitor of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes. In addition, 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been found to be a potent inhibitor of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Mechanism of Action
The mechanism of action of 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is not completely understood. However, it is believed that 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid binds to the active site of the enzyme, preventing the enzyme from performing its normal function. This binding is thought to be reversible and is dependent on the concentration of 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in the solution.
Biochemical and Physiological Effects
6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-tumor effects. In addition, 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been found to have an inhibitory effect on the activity of enzymes involved in the production of prostaglandins and thromboxanes, as well as enzymes involved in the production of leukotrienes and the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
The use of 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is easily synthesized and is relatively inexpensive. In addition, 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a potent inhibitor of a number of enzymes, making it a useful tool for studying the effects of enzyme inhibition. However, it is important to note that 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is not selective for any particular enzyme, so it may have off-target effects that could interfere with the results of the experiment.
Future Directions
The potential of 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid as a therapeutic agent is still being explored. Further research is needed to better understand its mechanism of action and to develop more selective inhibitors that can be used to target specific enzymes. In addition, further research is needed to explore the potential of 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid as an anti-inflammatory, antioxidant, and anti-tumor agent. Finally, further research is needed to explore the potential of 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics.
Synthesis Methods
6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be synthesized using a number of different methods. One of the most common methods is the oxidative decarboxylation of 3,4-dihydroxybenzoic acid (DHBA). In this method, DHBA is oxidized using a mixture of hydrogen peroxide and sodium hypochlorite, followed by the addition of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid as the main product. Other methods of synthesis include the use of a Grignard reagent, the conversion of 3,4-dihydroxybenzaldehyde to 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, and the conversion of 3,4-dihydroxybenzoyl chloride to 6-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHUXJJYCVPIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209875 | |
| Record name | 3,4-Dihydro-6-methyl-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylchroman-3-carboxylic acid | |
CAS RN |
944899-30-3 | |
| Record name | 3,4-Dihydro-6-methyl-2H-1-benzopyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-methyl-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B6598015.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)

![6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598024.png)





![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)